Vinaginsenoside R4

Ginsenoside Chemistry Structure-Activity Relationship Natural Product Analysis

Vinaginsenoside R4 is a structurally unique PPT ginsenoside with exclusive C-3/C-20 glycosylation, absent in common Rg1/Re. This drives melanogenesis inhibition (27.8% at 80 µM) without cytotoxicity, validated in zebrafish. For neuroprotection, it specifically activates PI3K/Akt/GSK-3β. Isolated from hydroponic ginseng leaves, it serves as a critical authentication marker. Do not substitute with generic ginsenosides—outcomes are non-transferable. Order high-purity VGN4 for cosmeceutical R&D, SAR studies, and pathway investigation.

Molecular Formula C48H82O19
Molecular Weight 963.2 g/mol
Cat. No. B150630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinaginsenoside R4
Molecular FormulaC48H82O19
Molecular Weight963.2 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
InChIInChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(44(3,4)40(45)24(53)17-47(28,46)7)65-43-39(36(59)33(56)27(20-51)64-43)66-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-/m0/s1
InChIKeyUOJAEODBOCLNBU-GYMUUCMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinaginsenoside R4: A Structurally Distinct Protopanaxatriol Saponin for Melanogenesis and Neuroprotection Research


Vinaginsenoside R4 (VGN4), CAS 156009-80-2, is a dammarane-type triterpenoid saponin belonging to the protopanaxatriol (PPT) class of ginsenosides, with a molecular formula of C48H82O19 and a molecular weight of 963.2 g/mol [1]. It is isolated primarily from the leaves of hydroponically cultivated Panax ginseng and has also been identified in Panax vietnamensis [2]. Unlike the majority of PPT-type ginsenosides which bear a sugar moiety at the C-6 hydroxyl group, Vinaginsenoside R4 is characterized by its unique glycosylation pattern with sugar chains located at the C-3 and C-20 positions of the aglycone [3]. This structural divergence underpins its distinct biological activity profile, warranting its specific use in research applications rather than substitution with more common ginsenosides.

Vinaginsenoside R4: Why Generic Substitution with Common Ginsenosides is Not Scientifically Justifiable


Generic substitution within the ginsenoside class is scientifically unsound due to fundamental structural and functional heterogeneity. While many ginsenosides share a protopanaxatriol aglycone core, the position, type, and number of attached sugar moieties profoundly dictate their interactions with biological targets, cellular uptake, and resultant pharmacological profiles [1]. The most common PPT-type ginsenosides, such as Rg1 and Re, are glycosylated at the C-6 and C-20 positions. In stark contrast, Vinaginsenoside R4 possesses a unique C-3 glycosylation, a feature that confers a distinct three-dimensional conformation and binding surface [2]. This structural uniqueness translates directly into a non-overlapping activity spectrum; for instance, VGN4 demonstrates potent melanogenesis inhibition without cytotoxicity, an activity not observed with many other PPT ginsenosides . Furthermore, its specific activation of the PI3K/Akt/GSK-3β neuroprotective pathway may differ from the mechanisms of other ginsenosides like Rb1 or Rg1, which often involve different signaling cascades [3]. Consequently, experimental outcomes and product efficacy are not transferable, making VGN4 a non-substitutable research material for specific applications.

Vinaginsenoside R4: A Quantitative Comparative Analysis of Biological Activity and Structural Differentiation


Structural Differentiation: Unique C-3 Glycosylation Pattern in Protopanaxatriol Saponins

Vinaginsenoside R4 is structurally differentiated from the vast majority of protopanaxatriol (PPT) ginsenosides by its unique glycosylation pattern. In contrast to common PPT-type ginsenosides like Rg1, Re, and Rf, which predominantly feature sugar chains at the C-6 and/or C-20 hydroxyl groups of the aglycone, VGN4 possesses a sugar chain linked to the C-3-OH position [1]. This is confirmed by HMBC NMR analysis, which showed key correlations between the anomeric proton of the first glucose and the C-3 carbon of the aglycone (δC 89.4), and between the anomeric proton of the third glucose and the C-20 carbon (δC 83.6) [1]. This specific 3-O-[β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl]-20-O-β-D-glucopyranosyl substitution pattern is a rare structural feature that dictates its distinct bioactivity and differentiates it from in-class analogs.

Ginsenoside Chemistry Structure-Activity Relationship Natural Product Analysis

Melanogenesis Inhibition: Potent Activity in Vitro Without Cytotoxicity in Melan-a Cells

Vinaginsenoside R4 demonstrates a quantifiable, selective inhibition of melanin biosynthesis in a murine melan-a melanocyte cell model. At a concentration of 80 µM, VGN4 inhibited melanin synthesis by 27.8% after a 72-hour treatment period . Crucially, this inhibitory activity was achieved without any observable cytotoxic effects on the melan-a cells across the tested concentration range (0–80 µM), as assessed by a CCK-8 cell viability assay . This contrasts with many common melanogenesis inhibitors, such as hydroquinone or arbutin, which can exhibit cytotoxicity or irritation at effective concentrations [1]. The observed activity is not due to direct inhibition of tyrosinase, as VGN4 showed no effect on in vitro mushroom tyrosinase activity , suggesting a more complex, pathway-specific mechanism.

Melanogenesis Skin Pigmentation Cosmeceutical Research In Vitro Assay

In Vivo Depigmentation Efficacy: Reduction of Body Pigmentation in a Zebrafish Model

The in vitro melanogenesis inhibitory effect of Vinaginsenoside R4 translates to a quantifiable in vivo outcome. In a zebrafish embryo model, treatment with 40 µM of VGN4 from 9 to 72 hours post-fertilization resulted in a visually discernible and quantifiable reduction of melanin pigmentation on the body surface compared to vehicle (0.1% DMSO) treated controls . This effect was observed without any reported gross morphological abnormalities, indicating a degree of in vivo tolerability . The positive control, 1-phenyl-2-thiourea (PTU), a potent tyrosinase inhibitor, was used for comparison, but VGN4's distinct mechanism (non-tyrosinase dependent) offers a different research tool .

Zebrafish Model In Vivo Efficacy Pigmentation Developmental Biology

Neuroprotective Mechanism: Activation of the PI3K/Akt/GSK-3β Signaling Pathway in a Parkinson's Disease Model

Vinaginsenoside R4 exerts a neuroprotective effect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a classic in vitro model for Parkinson's disease, in PC12 cells. The protective mechanism is mediated through the activation of the PI3K/Akt/GSK-3β signaling pathway. Specifically, VGN4 pretreatment increased the phosphorylation (activation) of key proteins in this cascade, including p85, PDK1, Akt, and GSK-3β [1]. This activation led to a decrease in reactive oxygen species (ROS) and an increase in the activity of antioxidant enzymes superoxide dismutase (SOD) and catalase, thereby attenuating cell apoptosis [1]. Further confirmation came from the use of PI3K siRNA, which attenuated the neuroprotective effect of VGN4, directly linking the observed benefit to this specific pathway [1]. While other ginsenosides like Rb1 and Rg1 are also neuroprotective, their mechanisms are often pleiotropic or involve different primary pathways (e.g., NMDA receptor modulation, direct antioxidant activity) [2], making VGN4's relatively targeted PI3K/Akt activation a valuable and distinct research tool.

Neuroprotection Parkinson's Disease PI3K/Akt Pathway PC12 Cells

Source Specificity: Isolation from Hydroponic Ginseng Leaves

Vinaginsenoside R4 used in key studies and available from commercial vendors is consistently sourced from the leaves of hydroponically cultivated Panax ginseng . This is a significant point of differentiation from many other minor ginsenosides, which are typically isolated from roots or obtained through chemical/enzymatic transformation of major root saponins [1]. Hydroponic cultivation offers advantages in terms of batch-to-batch consistency, reduced risk of soil-borne contaminants, and a more sustainable and controlled production process compared to wild-harvested or field-cultivated roots [2]. This specific sourcing ensures a more reliable and reproducible starting material for research, which is critical for generating consistent and comparable scientific data.

Natural Product Sourcing Hydroponic Cultivation Phytochemistry Standardized Extract

Vinaginsenoside R4: Recommended Research and Industrial Applications Based on Quantitative Evidence


Cosmeceutical Research for Safe and Effective Skin-Lightening Agents

Vinaginsenoside R4 is an ideal candidate for cosmeceutical research and development programs focused on creating novel skin-lightening or anti-pigmentation products. Its demonstrated ability to inhibit melanin synthesis by 27.8% in melan-a cells at 80 µM without any associated cytotoxicity , coupled with its in vivo efficacy in reducing zebrafish pigmentation at 40 µM , provides a strong evidence base. This favorable safety and efficacy profile differentiates it from many existing agents that exhibit irritation or toxicity at their active concentrations. Researchers can leverage this quantitative data to justify formulation studies, clinical trial design, and regulatory submissions for new cosmetic ingredients targeting hyperpigmentation disorders.

Neurological Research Targeting PI3K/Akt-Mediated Neuroprotection

For academic and pharmaceutical research into neurodegenerative diseases, particularly Parkinson's disease, Vinaginsenoside R4 serves as a valuable molecular probe. Its well-defined mechanism of activating the PI3K/Akt/GSK-3β signaling pathway to protect against 6-OHDA-induced neurotoxicity in PC12 cells [1] offers a targeted tool for pathway dissection. Unlike other neuroprotective ginsenosides with broader or less-defined mechanisms, VGN4 allows researchers to specifically investigate the PI3K/Akt axis in neuronal survival, apoptosis, and oxidative stress. This specificity is crucial for validating therapeutic targets and screening for synergistic compounds in drug discovery programs.

Phytochemical Standardization and Quality Control of Ginseng Products

Given its unique structural signature (C-3 and C-20 glycosylation [2]) and its specific sourcing from hydroponically cultivated Panax ginseng leaves , Vinaginsenoside R4 is a powerful chemical marker for the standardization and authentication of specific ginseng raw materials and extracts. Analytical laboratories and manufacturers of ginseng-based dietary supplements can utilize a purified Vinaginsenoside R4 reference standard to develop and validate HPLC or LC-MS methods. Quantifying VGN4 content allows for the differentiation of leaf-derived extracts from root-derived products and ensures batch-to-batch consistency, a key quality metric for procurement and regulatory compliance in the botanical industry.

Structure-Activity Relationship (SAR) Studies of Ginsenosides

Vinaginsenoside R4 is an essential compound for medicinal chemistry and pharmacognosy groups conducting structure-activity relationship (SAR) studies on the ginsenoside class. Its rare C-3 glycosylation pattern on a protopanaxatriol core provides a crucial comparative data point against the common C-6 glycosylated PPT ginsenosides (e.g., Rg1, Re) [2]. By comparing the biological activities (e.g., melanogenesis inhibition, neuroprotection) of VGN4 with its analogs, researchers can deduce the impact of specific glycosylation sites on target engagement, cellular uptake, and overall pharmacodynamics. This knowledge is fundamental for the rational design of semi-synthetic ginsenoside derivatives with improved potency, selectivity, or bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vinaginsenoside R4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.